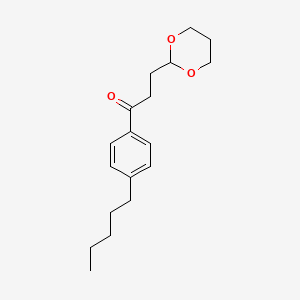

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone

Description

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone is a ketone derivative featuring a propiophenone backbone substituted with a 1,3-dioxane ring at the third carbon and a pentyl group at the para position of the phenyl ring. This compound is part of a broader class of dioxane-functionalized propiophenones synthesized for applications in organic chemistry and pharmaceutical research, particularly as intermediates in drug development . Its structure balances lipophilicity (via the pentyl chain) and electronic modulation (via the dioxane moiety), making it valuable for tailored synthetic pathways.

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUWNLUXFLKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645977 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-34-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods: Industrial production methods may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high yields under mild conditions . The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogenation with nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with nickel catalyst under pressure.

Substitution: Organolithium reagents in anhydrous ether.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack . The 1,3-dioxane ring provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired reaction.

Comparison with Similar Compounds

The compound is structurally related to several analogs differentiated by substituents on the phenyl ring and variations in the dioxane group. Below is a detailed analysis of key analogs, supported by data from commercial and research sources.

Structural and Functional Differences

Core Structural Variations

- Phenyl Substituents: Alkyl Chains: Ethyl (C₂H₅), isopropyl (C₃H₇), pentyl (C₅H₁₁), and hexyl (C₆H₁₃) groups influence lipophilicity and steric bulk. Electron-Withdrawing Groups: Trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F) enhance polarity and stability.

- Dioxane Modifications: 5,5-Dimethyl-1,3-dioxane rings (e.g., in 4'-hexylbutyrophenone derivatives) increase steric hindrance compared to unmodified 1,3-dioxane .

Key Physical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Purity (%) | Commercial Availability | Price (1g) |

|---|---|---|---|---|---|

| 3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone | Ethyl | 248.32 | 97.0 | Yes (CymitQuimica) | Inquire |

| 3-(1,3-Dioxan-2-yl)-4'-isopropylpropiophenone | Isopropyl | ~262.38* | 95–97 | Yes (Rieke Metals) | $398.00 |

| 3-(1,3-Dioxan-2-yl)-4'-pentylpropiophenone | Pentyl | ~290.40* | N/A | Likely (Fluorochem) | N/A |

| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | Chloro | ~258.75* | 100 | Yes (Echemi) | N/A |

*Estimated based on ethyl analog + substituent mass differences .

Functional Implications

- Lipophilicity : The pentyl chain increases logP compared to ethyl or isopropyl analogs, enhancing membrane permeability in drug candidates .

- Synthetic Complexity : Isopropyl and chloro derivatives command higher prices (e.g., $398/1g for isopropyl) due to purification challenges or lower yields .

Commercial and Research Relevance

- Ethyl and Isopropyl Analogs : Widely available for lab use, with prices reflecting scalability (e.g., $1360/5g for isopropyl) .

- Chloro Derivative : Highlighted in safety data sheets (SDS) for strict handling protocols, suggesting higher reactivity or toxicity .

- Fluorinated and Methoxy Variants : Used in drug discovery for metabolic stability (fluorine) or pharmacokinetic modulation (methoxy) .

Biological Activity

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to influence its biological activity. The presence of the dioxane moiety may enhance solubility and bioavailability, while the pentyl chain could contribute to lipophilicity, affecting membrane permeability.

The biological activity of this compound is hypothesized to involve modulation of various biochemical pathways. It may interact with specific enzymes or receptors, altering cellular signaling and potentially exhibiting antimicrobial or anticancer properties.

Antimicrobial Activity

Recent studies indicate that derivatives of dioxane compounds exhibit significant antimicrobial effects. For instance, related compounds have shown efficacy against various pathogens:

- Fungi : Effective against Rhizoctonia solani and Botrytis cinerea.

- Bacteria : Demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | R. solani | 15 µg/mL |

| This compound | B. cinerea | 10 µg/mL |

Anticancer Activity

The compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HEPG2 (Liver Carcinoma) | 8.5 | 5.0 |

| MCF7 (Breast Cancer) | 12.0 | 4.0 |

Case Study : In a study involving HEPG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the dioxane ring and the length of the alkyl chain can significantly influence biological activity. For example:

- Increasing the length of the alkyl substituent enhances lipophilicity and potentially increases cellular uptake.

- Substituents on the aromatic ring can modulate binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.